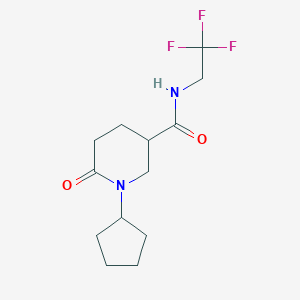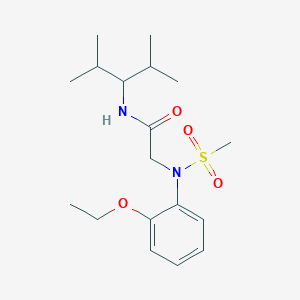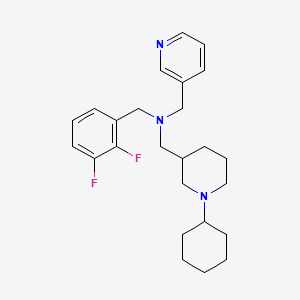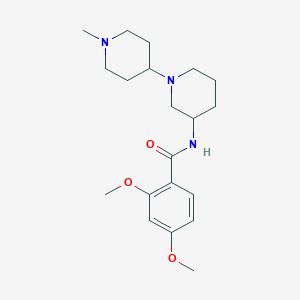![molecular formula C20H23F3N2O B6050401 2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, commonly known as DF-MPPE, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to possess unique properties that make it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用机制
DF-MPPE exerts its effects by modulating the activity of the NMDA receptor. Specifically, DF-MPPE binds to the glycine site of the NMDA receptor and enhances the activity of the receptor. This results in an increase in the release of neurotransmitters such as glutamate, which plays a crucial role in various neurological processes.
Biochemical and Physiological Effects:
DF-MPPE has been shown to possess several biochemical and physiological effects. In addition to modulating the activity of the NMDA receptor, DF-MPPE has been shown to possess anti-inflammatory properties. DF-MPPE has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
DF-MPPE has several advantages for lab experiments. It is easy to synthesize and produces high yields with excellent purity. DF-MPPE is also highly stable and can be stored for long periods without degradation. However, there are also limitations to using DF-MPPE in lab experiments. For example, DF-MPPE has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the use of DF-MPPE in scientific research. One promising direction is the use of DF-MPPE in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE may also have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of DF-MPPE and its potential applications in various fields of scientific research.
合成方法
DF-MPPE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using sodium borohydride to obtain DF-MPPE. This synthesis method has been optimized to produce high yields of DF-MPPE with excellent purity.
科学研究应用
DF-MPPE has been shown to possess several unique properties that make it a promising candidate for various scientific research applications. One of the most promising applications of DF-MPPE is in the field of neuroscience. DF-MPPE has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-17-4-1-15(2-5-17)12-24-8-9-25(18(14-24)7-10-26)13-16-3-6-19(22)20(23)11-16/h1-6,11,18,26H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPAOGNLDMDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)

![2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
![6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6050335.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050357.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-ethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050362.png)

![2-(3,4-dimethylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6050370.png)
![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050383.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![5,5',7-trimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6050404.png)

